5-(4-Ethynylphenyl)-3-methyl-1,2,4-oxadiazole
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Overview
Description
5-(4-Ethynylphenyl)-3-methyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethynylphenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethynylbenzohydrazide with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethynylphenyl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-(4-Ethynylphenyl)-3-methyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of materials with specific properties, such as light-emitting diodes (LEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 5-(4-Ethynylphenyl)-3-methyl-1,2,4-oxadiazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The ethynyl group and oxadiazole ring may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Ethynyl-phenyl)-1,2,4-triazole
- 5-(4-Ethynyl-phenyl)-1,3,4-oxadiazole
- 5-(4-Ethynyl-phenyl)-1,2,3-thiadiazole
Comparison
5-(4-Ethynylphenyl)-3-methyl-1,2,4-oxadiazole is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts specific electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the positioning of the nitrogen and oxygen atoms in the ring .
Properties
Molecular Formula |
C11H8N2O |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
5-(4-ethynylphenyl)-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H8N2O/c1-3-9-4-6-10(7-5-9)11-12-8(2)13-14-11/h1,4-7H,2H3 |
InChI Key |
PUMSYTOKMZZTJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)C#C |
Origin of Product |
United States |
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